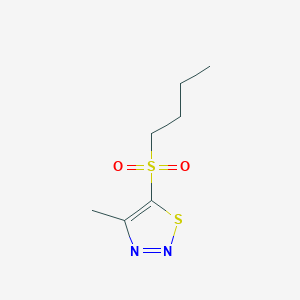

5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of appropriate hydrazonoyl halides with sulfur-containing reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine and absolute ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-quality butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone.

Análisis De Reacciones Químicas

Types of Reactions: 5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfide.

Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Conversion to sulfides.

Substitution: Formation of substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

The thiazole moiety, particularly derivatives like 5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole, has been investigated for anticonvulsant properties. Studies have shown that thiazole derivatives can exhibit significant anticonvulsant activity in various models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, compounds with thiazole structures have demonstrated protection indices ranging from moderate to high against induced seizures, suggesting their potential as therapeutic agents for epilepsy .

Antimicrobial Properties

Recent research has highlighted the antimicrobial efficacy of thiazole derivatives against a range of pathogens. Compounds incorporating the 5-sulfonyl-1,3,4-thiadiazole structure have been synthesized and tested against common agricultural phytopathogens. Results indicate that these compounds exhibit potent antibacterial and antifungal activities, with some showing exceptional efficacy against Rhizoctonia solani and other fungi .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. The introduction of sulfonyl groups has been shown to enhance the solubility and biological activity of the resulting compounds. Various synthetic routes have been documented in literature, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity .

Structure-Activity Relationships

The biological activity of thiazole derivatives is closely related to their chemical structure. Modifications at specific positions on the thiadiazole ring can significantly influence their pharmacological properties. For example, substituents such as halogens or alkyl groups can enhance anticonvulsant effects or antimicrobial potency. Studies have employed quantitative structure-activity relationship (QSAR) models to predict the activity of new derivatives based on existing data .

Anticonvulsant Efficacy

In a study evaluating several thiazole derivatives for anticonvulsant activity, one compound exhibited an effective dose (ED50) significantly lower than standard medications like valproic acid. This compound demonstrated a favorable safety profile with minimal toxicity at therapeutic doses .

Antimicrobial Activity Against Phytopathogens

A series of novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids were synthesized and tested for their antimicrobial properties against seven common phytopathogenic microorganisms. One derivative showed an EC50 value of 0.28 μg/mL against R. solani, indicating its potential as a lead compound for developing new agricultural fungicides .

Mecanismo De Acción

The mechanism of action of butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with biological targets such as enzymes and receptors. The compound’s thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, it may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

- N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine

- 5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

Uniqueness: 5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole stands out due to its specific sulfone group, which imparts unique chemical reactivity and biological activity compared to other thiadiazole derivatives

Actividad Biológica

5-(Butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole is a compound of interest due to its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a 1,2,3-thiadiazole ring, which is recognized for its electron-deficient nature and stability. This structure allows for various substitutions that can enhance its biological activity. The presence of the butane sulfonyl group and a methyl group at the 4-position contributes to its unique properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study on 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids demonstrated excellent inhibitory effects against various phytopathogenic microorganisms . The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Anticancer Potential

Thiadiazole derivatives have shown promising anticancer activity. For instance, compounds with similar structural features have been evaluated for their cytotoxic effects against cancer cell lines. In particular, studies have highlighted the importance of substituents on the thiadiazole ring that enhance interaction with target proteins involved in cancer progression . The structure-activity relationship (SAR) analysis suggests that modifications can significantly influence potency against specific cancer types.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole compounds are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways . This activity positions them as potential therapeutic agents for inflammatory diseases.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- Substituents : The presence of electron-donating groups like methyl enhances activity.

- Ring Modifications : Variations in the thiadiazole ring can lead to significant differences in biological efficacy.

- Functional Groups : The sulfonyl group is crucial for solubility and bioavailability.

Propiedades

IUPAC Name |

5-butylsulfonyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S2/c1-3-4-5-13(10,11)7-6(2)8-9-12-7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLWNUMHSFSBFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=C(N=NS1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.